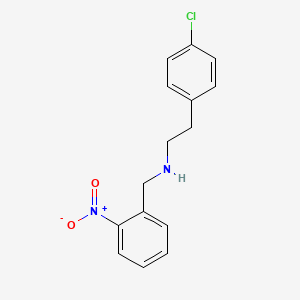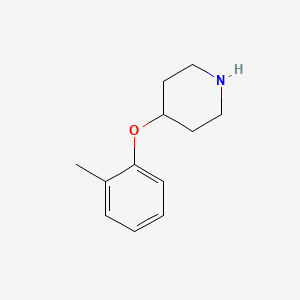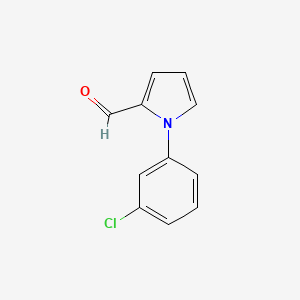
1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound may have similarities with other compounds that have a “1-(3-chlorophenyl)” prefix, such as "1-(3-chlorophenyl)piperazine hydrochloride"2.
Synthesis Analysis
The synthesis of related compounds often involves various chemical reactions. For instance, the synthesis of pyrenyl–pyrazole based chalcones, which are similar to the requested compound, involves condensation3.Molecular Structure Analysis
The molecular structure of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” is not readily available. However, related compounds often feature complex molecular structures with several rigid rings connected by single bonds4.Chemical Reactions Analysis
The specific chemical reactions of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” are not well-documented. However, derivatives of the compound exhibit various chemical reactions, including potential as corrosion inhibitors for carbon steel in acidic media4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” are not well-documented. However, compounds with similar structures often exhibit high solubility in organic solvents and strong fluorescence4.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Fluoropyrroles : The synthesis of various 3-fluorinated pyrroles was achieved using a methodology that involved electrophilic alpha,alpha-difluorination and subsequent aromatization, demonstrating the versatility of pyrrole derivatives in organic synthesis (Surmont et al., 2009).
- Formation of New Compounds : Reactions involving pyrrole-2-carbaldehyde derivatives, such as the creation of 1H-2-(2-chlorocyclohepta[b]pyrrol-3-yl) benzimidazole and other compounds, illustrate the chemical reactivity and potential applications in creating novel substances (Abe & Emoto, 1990).
Magnetic and Optical Properties
- Single Molecule Magnets : A study reported the use of a pyrrole-2-carbaldehyde derivative in the formation of a {Mn(III)25} barrel-like cluster, displaying single-molecule magnetic behavior. This highlights its potential application in the field of molecular magnetism (Giannopoulos et al., 2014).
Pharmaceutical and Biological Research
- Synthesis of Anticonvulsant and Analgesic Compounds : Pyrazole analogues derived from pyrrole-2-carbaldehyde have been designed and synthesized for potential anticonvulsant and analgesic applications, indicating its use in pharmaceutical research (Viveka et al., 2015).
Nanotechnology
- Nanocatalyst in Pyrrole Synthesis : Pyrrole-2-carbaldehyde derivatives have been used in a one-pot synthesis method involving nano copper oxide as an effective heterogeneous nanocatalyst. This demonstrates its application in facilitating reactions at the nanoscale (Saeidian et al., 2013).
Supramolecular Chemistry
- Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, synthesized from pyrrole-2-carbaldehyde, have shown potential in anion binding, revealing its application in supramolecular chemistry and sensor technology (Deliomeroglu et al., 2014).
Material Science
- Synthesis of Organotin(IV) Complexes : Research involving the synthesis and characterization of novel organotin(IV) complexes with Schiff bases derived from pyrrole-2-carbaldehyde suggests its application in the development of materials with unique properties (Sedaghat & Shokohi-pour, 2009).
Safety And Hazards
The safety data sheet for a related compound, “1-(3-chlorophenyl)piperazine hydrochloride”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation2.
Orientations Futures
“1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” and its derivatives could potentially be used in various applications. For instance, mCPP, a widespread new psychoactive substance, has been introduced by the organized crime through the darknet as a part of the illicit ecstasy market6. Therefore, the design of selective sensors for the determination of mCPP is a very important demand6.
Please note that the information provided is based on the available data and may not fully represent the exact properties of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEPODIXYXIDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395352 |
Source


|
| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
86454-33-3 |
Source


|
| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)
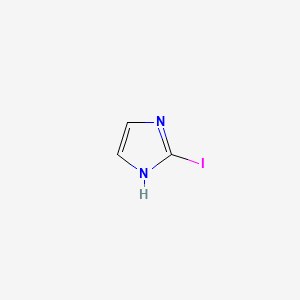
![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)
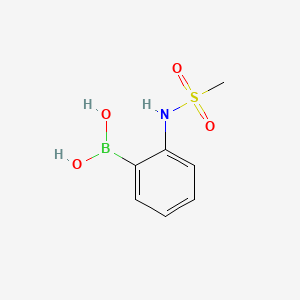

![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)
![2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B1350203.png)
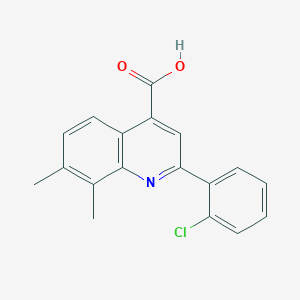

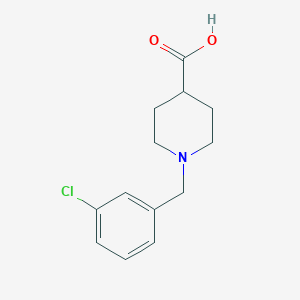
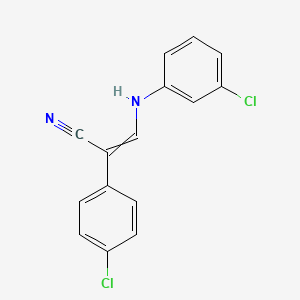
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)
